2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates . This reaction produces carbodiimides, which then react with hydrazine to selectively yield 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been confirmed through 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies have also been performed to rationalize the potency of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives include aza-Wittig reactions and reactions with hydrazine . These reactions lead to the formation of 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound has been involved in studies exploring the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents, showcasing its relevance in medicinal chemistry. These compounds, including variations like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, were prepared through complex chemical reactions involving arylamidines and sodium ethyl formylacetate, among other reagents, highlighting the compound's utility in developing mediator release inhibitors (Medwid et al., 1990).
Another application includes its role in radiosynthesis for imaging purposes, such as in the production of selective radioligands for PET imaging. This demonstrates the compound's importance in biochemical research, particularly in studying the translocator protein (18 kDa) with PET imaging techniques (Dollé et al., 2008).
Chemical Structure Exploration
- Research on rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction sheds light on the compound's chemical flexibility and the potential for creating new derivatives through structural modification. This kind of study is crucial for understanding the chemical behavior and potential applications of such compounds in various scientific domains (Lashmanova et al., 2019).
Potential Biological Applications
- The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones by condensation reactions highlights the compound's relevance in creating biologically active molecules. These reactions and the resulting products are significant for pharmaceutical research and development, offering insights into new therapeutic agents (Astakhov et al., 2014).
Wirkmechanismus
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28, a ubiquitin-specific protease
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown to inhibit usp28, which suggests that this compound might interact with its targets by binding to the active site and inhibiting the enzyme’s activity .
Biochemical Pathways
Given the potential inhibition of usp28, it’s plausible that this compound could affect pathways related to protein degradation and cell cycle regulation .
Result of Action
If this compound does indeed inhibit usp28, it could potentially lead to the accumulation of ubiquitinated proteins and affect cell cycle progression .
Eigenschaften
IUPAC Name |
2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O4/c1-2-33-15-9-5-14(6-10-15)30-19-18(27-28-30)20(32)29(12-25-19)11-17(31)26-13-3-7-16(8-4-13)34-21(22,23)24/h3-10,12H,2,11H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWMOMCQRDPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.